
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- is a complex organic compound with a unique structure that combines a naphthalene ring with a benzopyran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 6-methoxy-2-naphthol with 2,2-dimethylchroman-4-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve advanced techniques such as column chromatography or recrystallization to ensure high purity.
化学反应分析
Types of Reactions
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds within the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
科学研究应用
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in the context of various diseases. It may have anti-inflammatory, antioxidant, or anticancer properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific context and application.
相似化合物的比较
Similar Compounds
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the 6-methoxynaphthalene moiety but differs in its overall structure and functional groups.
(E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: Another compound with a 6-methoxynaphthalene core, but with different substituents and a different overall structure.
Uniqueness
2H-1-Benzopyran-7-ol, 4-(6-methoxy-2-naphthalenyl)-2,2-dimethyl- is unique due to its combination of a naphthalene ring with a benzopyran moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
CAS 编号 |
62550-58-7 |
|---|---|
分子式 |
C22H20O3 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-(6-methoxynaphthalen-2-yl)-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C22H20O3/c1-22(2)13-20(19-9-7-17(23)12-21(19)25-22)16-5-4-15-11-18(24-3)8-6-14(15)10-16/h4-13,23H,1-3H3 |
InChI 键 |
JKHCQUMNIXEDBL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3)C=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


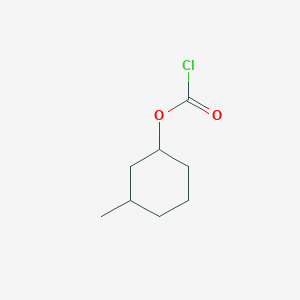
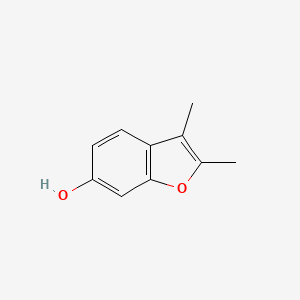
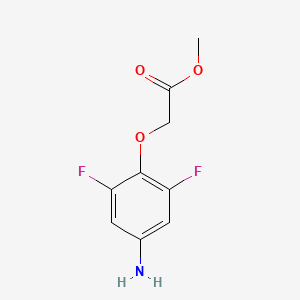
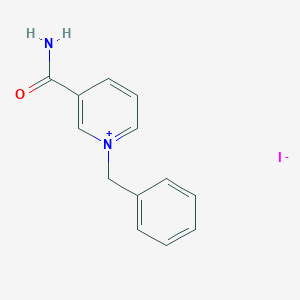
![1,1,2-Trifluoro-4-[(methoxymethoxy)methyl]hepta-1,6-diene](/img/structure/B8575800.png)
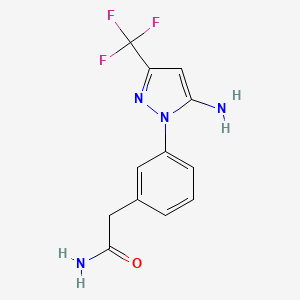
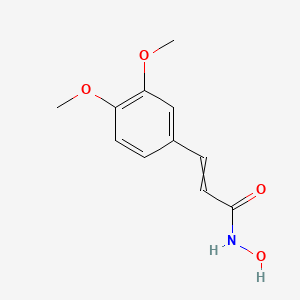
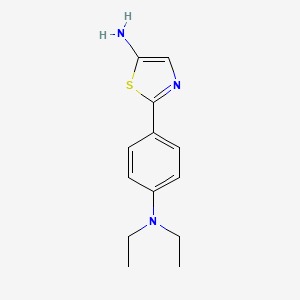
![2(1H)-Pyridinone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8575833.png)
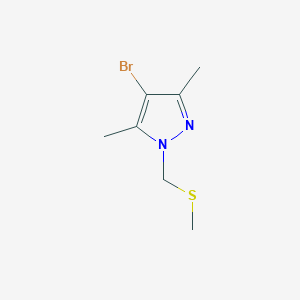

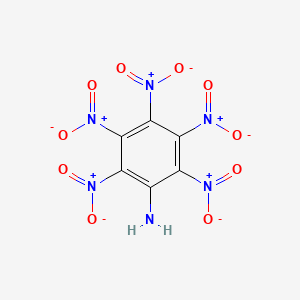
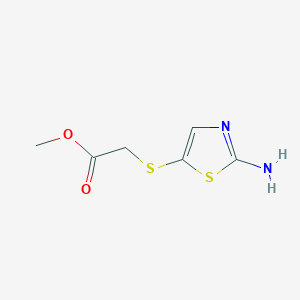
![6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8575864.png)
